molecular formula C42H59N5O9S B12368833 (S,R,S)-Ahpc-C2-peg3-bcn

(S,R,S)-Ahpc-C2-peg3-bcn

Cat. No.: B12368833
M. Wt: 810.0 g/mol
InChI Key: WLQVZOBNMRIBKF-XDQZITDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,R,S)-Ahpc-C2-peg3-bcn is a complex organic compound with a unique stereochemistry, characterized by its specific arrangement of atoms in three-dimensional space

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-C2-peg3-bcn typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. Common synthetic routes include the use of chiral catalysts and reagents to induce the desired stereochemical configuration. Reaction conditions such as temperature, solvent, and pH are carefully optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-C2-peg3-bcn undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(S,R,S)-Ahpc-C2-peg3-bcn has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-C2-peg3-bcn involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,R,S)-Ahpc-C2-peg3-bcn include other chiral molecules with analogous functional groups and stereochemistry, such as:

  • (R,S,R)-Ahpc-C2-peg3-bcn
  • (S,S,S)-Ahpc-C2-peg3-bcn
  • (R,R,R)-Ahpc-C2-peg3-bcn

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemical configuration, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C42H59N5O9S

Molecular Weight

810.0 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C42H59N5O9S/c1-28-37(57-27-45-28)30-13-11-29(12-14-30)24-44-39(50)35-23-31(48)25-47(35)40(51)38(42(2,3)4)46-36(49)15-17-53-19-21-55-22-20-54-18-16-43-41(52)56-26-34-32-9-7-5-6-8-10-33(32)34/h11-14,27,31-35,38,48H,7-10,15-26H2,1-4H3,(H,43,52)(H,44,50)(H,46,49)/t31-,32-,33+,34?,35+,38-/m1/s1

InChI Key

WLQVZOBNMRIBKF-XDQZITDUSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.